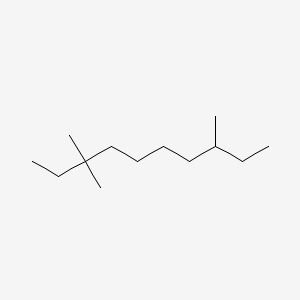
3,3,8-Trimethyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,8-Trimethyldecane: is an organic compound with the molecular formula C13H28 . It is a branched alkane, specifically a derivative of decane, characterized by the presence of three methyl groups attached to the third and eighth carbon atoms of the decane chain. This compound is known for its relatively high boiling point and density, making it a subject of interest in various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,8-Trimethyldecane typically involves the alkylation of decane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The separation and purification processes, such as distillation and recrystallization, are crucial to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 3,3,8-Trimethyldecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions typically involve the addition of hydrogen to the molecule, often using catalysts such as palladium or platinum.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens (chlorine, bromine) under UV light or with radical initiators
Major Products Formed:
Oxidation: Formation of 3,3,8-trimethyldecan-1-ol, 3,3,8-trimethyldecan-2-one, or 3,3,8-trimethyldecanoic acid.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of 3,3,8-trimethyl-1-chlorodecane or 3,3,8-trimethyl-1-bromodecane
Aplicaciones Científicas De Investigación
Chemistry: 3,3,8-Trimethyldecane is used as a reference compound in the study of branched alkanes. Its physical and chemical properties are often compared with other alkanes to understand the effects of branching on boiling points, densities, and reactivity .
Biology and Medicine: The study of its metabolic pathways can provide insights into the behavior of similar branched alkanes in biological systems .
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the synthesis of other chemical compounds. Its stability and non-polar nature make it suitable for various applications, including lubricants and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3,3,8-Trimethyldecane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it does not participate in hydrogen bonding or ionic interactions. Its effects are largely determined by its physical properties, such as solubility and volatility, which influence its behavior in chemical reactions and industrial applications .
Comparación Con Compuestos Similares
- 3,3,5-Trimethyldecane
- 3,5,8-Trimethyldecane
- 2,2,4-Trimethylpentane (Isooctane)
Comparison: 3,3,8-Trimethyldecane is unique due to the specific positioning of its methyl groups, which affects its boiling point, density, and reactivity. Compared to 3,3,5-Trimethyldecane and 3,5,8-Trimethyldecane, it may exhibit different physical properties and reactivity patterns due to the variations in branching. Isooctane, another branched alkane, is often used as a reference fuel in octane rating but differs significantly in its molecular structure and applications .
Propiedades
Número CAS |
62338-16-3 |
|---|---|
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
3,3,8-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-12(3)10-8-9-11-13(4,5)7-2/h12H,6-11H2,1-5H3 |
Clave InChI |
IWDBBRKPCLWIKU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCC(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


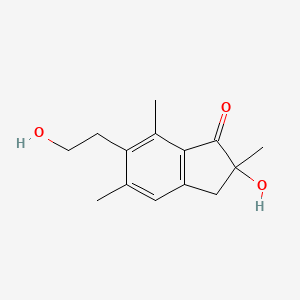
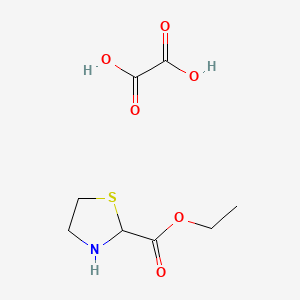


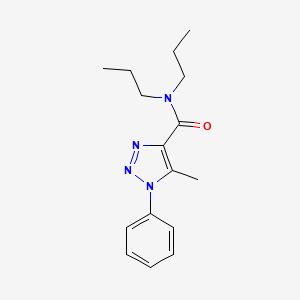
![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)

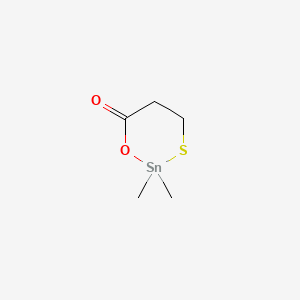
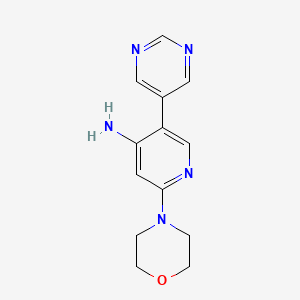
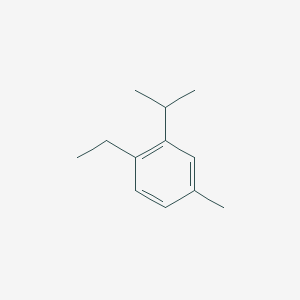
![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)


